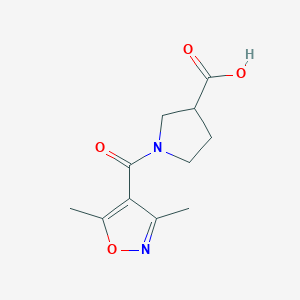
1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid
説明
“1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 4th position . This compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid” includes an isoxazole ring and a pyrrolidine ring . The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .科学的研究の応用
Functional Chemical Groups in CNS Drug Synthesis
Research into functional chemical groups capable of serving as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity identifies heterocycles, including pyrrolidine derivatives, as significant. These compounds, with functional groups like esters, carboxylic acids, and others, have been explored for their potential CNS effects ranging from depression to convulsion. This highlights the importance of pyrrolidine and its derivatives in developing novel CNS acting drugs (S. Saganuwan, 2017).
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including its derivatives, are widely utilized in medicinal chemistry for creating compounds to treat human diseases. The structure of pyrrolidine contributes significantly to the stereochemistry of molecules, enhancing their bioactive profiles. This indicates the versatility and importance of pyrrolidine-based scaffolds, such as 1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid, in drug discovery and development (Giovanna Li Petri et al., 2021).
Biological Significance of Pyrimidine Appended Optical Sensors
Compounds featuring heteroatoms, including pyrrolidine derivatives, are crucial in creating optical sensors due to their significant biological and medicinal applications. These derivatives' ability to form coordination and hydrogen bonds makes them suitable as sensing probes, underscoring their importance in scientific research for both sensing and therapeutic applications (Gitanjali Jindal & N. Kaur, 2021).
特性
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)10(14)13-4-3-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOVEPFSUUGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



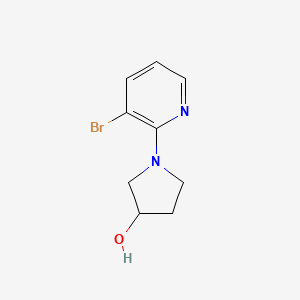

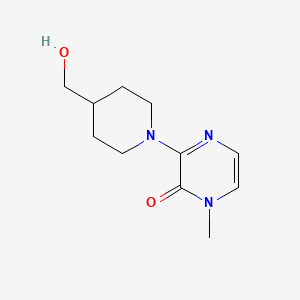
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)
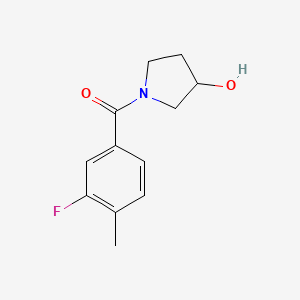
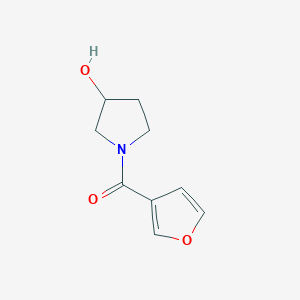
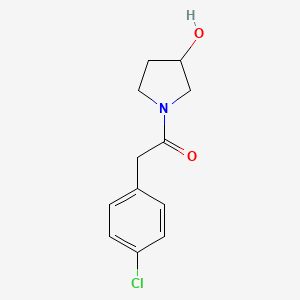
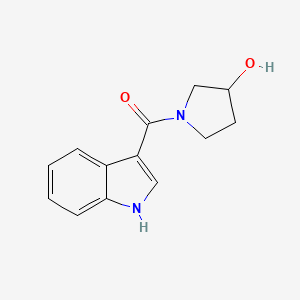
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)
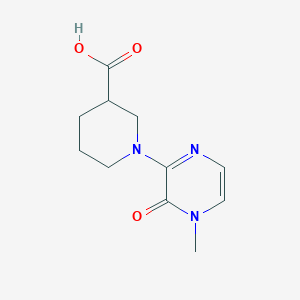
![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)

